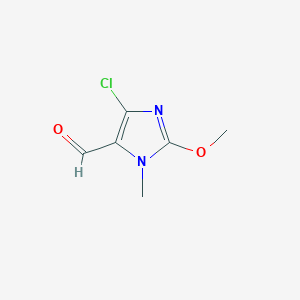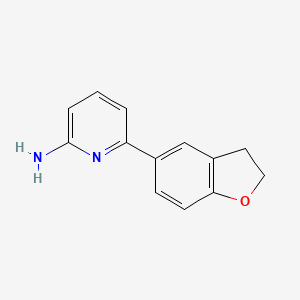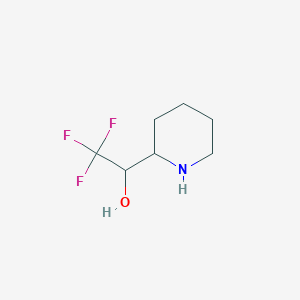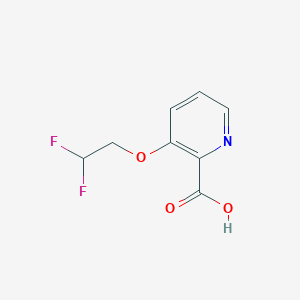
3-(2,2-ジフルオロエトキシ)ピリジン-2-カルボン酸
概要
説明
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . This compound features a pyridine ring substituted with a carboxylic acid group at the second position and a difluoroethoxy group at the third position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
科学的研究の応用
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the development of new materials and chemical processes.
作用機序
Target of Action
The target of a drug is typically a protein such as an enzyme, receptor, or ion channel, which plays a key role in a biochemical pathway related to a particular disease or condition. The drug binds to the target and modulates its activity, leading to therapeutic effects .
Mode of Action
The mode of action refers to how the drug interacts with its target. This could involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other mechanisms .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. For example, a drug might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a certain metabolite .
Pharmacokinetics
This refers to what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The result of the drug’s action can be observed at the molecular, cellular, and physiological levels. This might include changes in cell signaling, gene expression, or physiological responses .
Action Environment
The action of a drug can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the drug’s stability, efficacy, and potential side effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity specifications through rigorous quality control measures.
化学反応の分析
Types of Reactions
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate substitution reactions.
Major Products
Oxidation: Produces oxidized derivatives such as carboxylates.
Reduction: Yields reduced forms like alcohols or aldehydes.
Substitution: Results in substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
3-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
3-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid: Carboxylic acid group at the third position.
3-(2,2-Difluoroethoxy)pyridine-5-carboxylic acid: Carboxylic acid group at the fifth position.
Uniqueness
3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-5-2-1-3-11-7(5)8(12)13/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSQUJUXRVJKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250216-31-9 | |
| Record name | 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


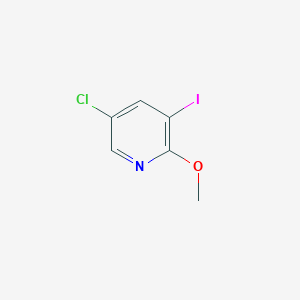
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
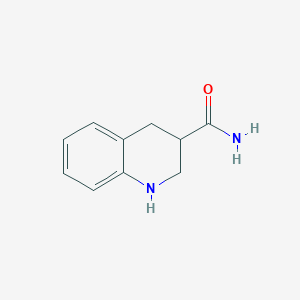
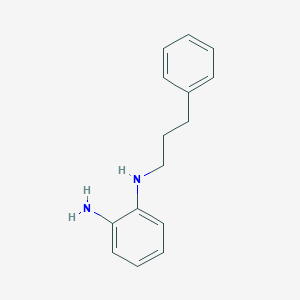
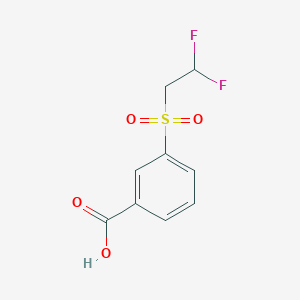
![2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1422507.png)
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)
![Methoxy[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B1422509.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)
